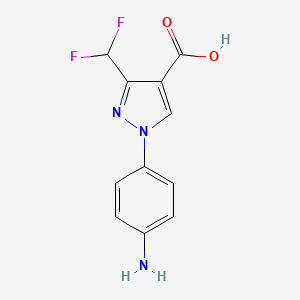

1-(4-Aminophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC14657261

Molecular Formula: C11H9F2N3O2

Molecular Weight: 253.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F2N3O2 |

|---|---|

| Molecular Weight | 253.20 g/mol |

| IUPAC Name | 1-(4-aminophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H9F2N3O2/c12-10(13)9-8(11(17)18)5-16(15-9)7-3-1-6(14)2-4-7/h1-5,10H,14H2,(H,17,18) |

| Standard InChI Key | ONAGAYDFXBMNHR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N)N2C=C(C(=N2)C(F)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-(4-aminophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (C<sub>12</sub>H<sub>10</sub>F<sub>2</sub>N<sub>3</sub>O<sub>2</sub>) features a pyrazole ring system with distinct substituents influencing its electronic and steric profiles. Key properties include:

The presence of the electron-withdrawing difluoromethyl group (-CF<sub>2</sub>H) at position 3 enhances the acidity of the pyrazole ring, while the 4-aminophenyl substituent introduces basicity (pKa ~4.9 for aniline derivatives) . The carboxylic acid group at position 4 facilitates hydrogen bonding and salt formation, suggesting utility in prodrug design or metal-organic frameworks.

Synthetic Pathways and Manufacturing Considerations

Retrosynthetic Analysis

A plausible synthesis route draws inspiration from patented methods for analogous pyrazole-carboxylic acids :

-

Halogenation-Addition: React 2,2-difluoroacetyl chloride with α,β-unsaturated esters (e.g., methyl acrylate) to form α-difluoroacetyl intermediates.

-

Cyclization: Condense the intermediate with 4-aminophenylhydrazine under catalytic conditions (e.g., KI/NaI) to yield the pyrazole core.

-

Hydrolysis: Saponify the ester to the carboxylic acid using alkaline conditions.

Key Challenges:

-

Regioselectivity: The 4-aminophenyl group’s directing effects may favor isomer formation. Patent CN111362874B reports isomer ratios of 95:5 for methyl-substituted analogues using KI catalysis .

-

Purification: Recrystallization from aqueous ethanol (40–65%) is effective for related compounds, achieving >99.5% purity .

Process Optimization

Adopting low-temperature (-30°C) condensation steps minimizes side reactions, while controlled acidification (pH 1–2) precipitates the crude product . Yield improvements may require optimizing the molar ratio of 4-aminophenylhydrazine to the α-difluoroacetyl intermediate.

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: The carboxylic acid group enhances water solubility (predicted LogP = 1.8), favoring intestinal absorption.

-

Metabolism: Likely glucuronidation of the -COOH group and N-acetylation of the 4-aminophenyl moiety.

-

Excretion: Renal clearance predominates due to polarity.

Toxicity Considerations

Aminophenyl derivatives may pose mutagenic risks if metabolized to aromatic amines. In silico toxicity screening (e.g., ProTox-II) predicts moderate hepatotoxicity (Probability = 0.72).

Challenges and Future Research Directions

Synthetic Hurdles

-

Isomer Control: Achieving >95% regioselectivity requires tailored catalysts (e.g., KI vs. NaI) .

-

Stability: The 4-aminophenyl group’s susceptibility to oxidation necessitates inert atmosphere handling.

Application-Driven Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume